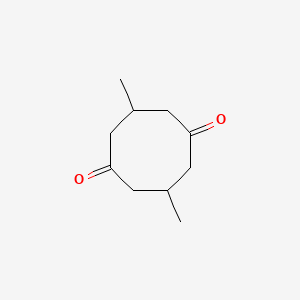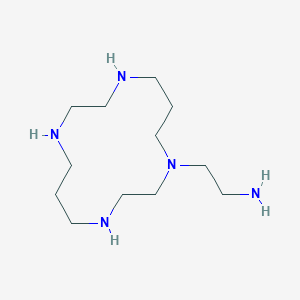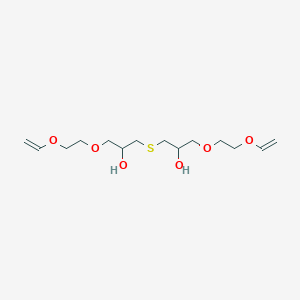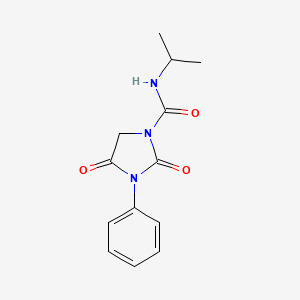
Zinc, chloro(2,4-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound that features a zinc atom bonded to a chloro group and a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2,4-dimethoxyphenyl)- typically involves the reaction of zinc chloride with 2,4-dimethoxyphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C8H9MgBr→Zn(Cl)(C8H9O2)+MgBrCl
Industrial Production Methods
Industrial production of Zinc, chloro(2,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc compounds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.
科学研究应用
Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Zinc, chloro(2,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Zinc, chloro(2,4-dichlorophenyl)-: Contains chloro groups instead of methoxy groups.
Zinc, chloro(2,4-dihydroxyphenyl)-: Features hydroxy groups instead of methoxy groups.
Uniqueness
Zinc, chloro(2,4-dimethoxyphenyl)- is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s behavior in different chemical environments.
属性
CAS 编号 |
109384-40-9 |
|---|---|
分子式 |
C8H9ClO2Zn |
分子量 |
238.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);1,3-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CTSLPIJOYINGDX-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=[C-]C=C1)OC.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)





